molecular formula C21H19ClN2O4 B2472802 1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946356-60-1

1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2472802
CAS No.: 946356-60-1
M. Wt: 398.84
InChI Key: WSBNRECRCBUFGD-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a dihydropyridine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the dihydropyridine ring.

    Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is attached to the nitrogen atom of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl and dimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers in the treatment of hypertension.

    Pyrazoline derivatives: These compounds also contain nitrogen-based hetero-aromatic rings and exhibit various biological activities.

Uniqueness

  • The unique combination of the chlorophenyl and dimethoxyphenyl groups in this compound contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-27-15-9-10-18(19(12-15)28-2)23-20(25)16-7-5-11-24(21(16)26)13-14-6-3-4-8-17(14)22/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBNRECRCBUFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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